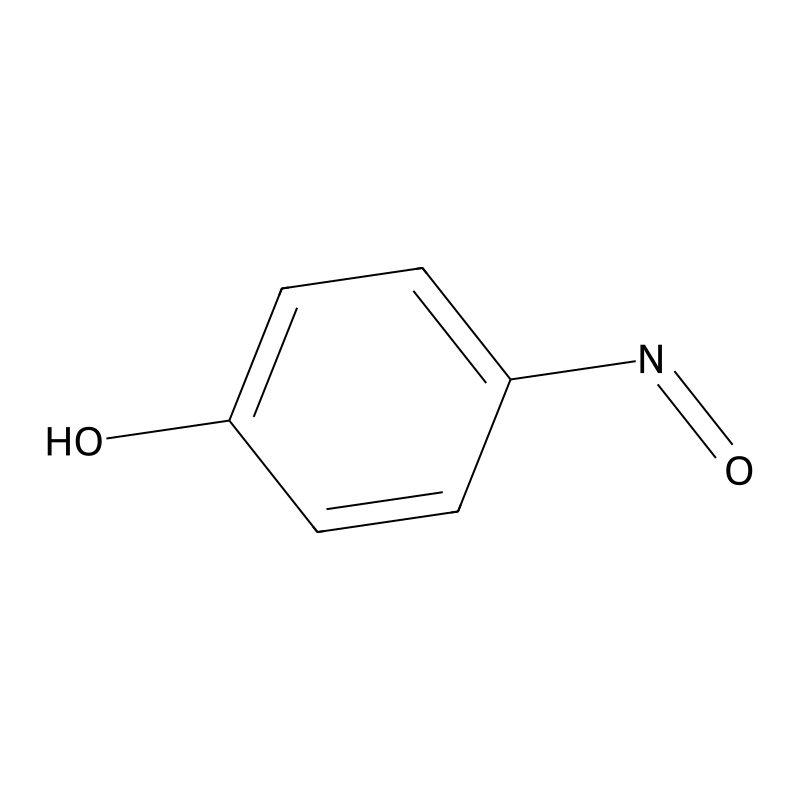4-Nitrosophenol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
0.03 M
MODERATELY SOL IN WATER; SOL IN DILUTE ALKALIES GIVING GREEN TO BROWNISH GREEN SOLUTIONS; SOL IN ALC, ETHER, ACETONE
SOL IN HOT BENZENE
Canonical SMILES
4-Nitrosophenol is an organic compound with the molecular formula C₆H₅N₃O₂. It features a nitroso group (-NO) attached to a phenolic structure, specifically at the para position relative to the hydroxyl group. This compound is characterized by its slightly yellow crystalline appearance and moderate toxicity. 4-Nitrosophenol is known for its two polymorphic forms: the alpha-form, which is unstable at room temperature but stable under sunlight, and the beta-form, which is stable at room temperature and gradually changes color upon exposure to light .
4-Nitrosophenol is a hazardous compound and should be handled with caution. It is:
- Toxic: Harmful if swallowed, inhaled, or absorbed through the skin [].
- Irritant: Causes skin and eye irritation [].
- Suspected Carcinogen: May cause genetic defects [].
- Flammable: Can ignite upon exposure to heat or flame [].
Safety Precautions:
Model Compound in Catalysis Research
-NP is a popular model compound for studying catalytic reduction reactions. Its nitro group (NO2) can be easily converted to an amine group (NH2) through a reduction process. Scientists use various catalysts, such as metal nanoparticles, to facilitate this reduction. By monitoring the change in the solution's UV-vis spectrum (4-NP absorbs strongly in the UV region, while the reduced product, 4-Aminophenol, does not), researchers can assess the efficiency of the catalyst. This research helps develop new and improved catalysts for various industrial and environmental applications [2].
Here, [2] refers to the following source: Reduction of 4-nitrophenol using green-fabricated metal nanoparticles )
Probe for Environmental Monitoring
-NP's high toxicity and presence as a pollutant in industrial wastewater make it a valuable target for environmental monitoring. Researchers can readily detect 4-NP in water samples due to its distinct UV-vis spectrum. The development of new methods for 4-NP detection and removal from water contributes to cleaner water resources [1].
Here, [1] refers to the following source: 4-Nitrophenol - United States Environmental Protection Agency
Additionally, 4-nitrosophenol can undergo oxidation and complexation with metal ions, forming various complexes that are useful in analytical chemistry . The reactions are influenced by pH levels, with different products being formed under acidic or basic conditions .
The biological activity of 4-nitrosophenol is noteworthy due to its potential toxicity and ability to interact with biological systems. It has been studied for its role in enzyme assays, particularly as a substrate for alkaline phosphatase. The enzymatic cleavage of synthetic substrates like 4-nitrophenyl phosphate produces 4-nitrosophenol, which can be quantified spectrophotometrically .
Moreover, its nitroso group may contribute to reactive oxygen species generation, impacting cellular processes and potentially leading to oxidative stress in biological systems.
4-Nitrosophenol can be synthesized through several methods:
- Nitration of Phenol: The most common method involves treating phenol with dilute nitric acid at room temperature. This reaction yields a mixture of nitrophenols, from which 4-nitrosophenol can be isolated .
- Reduction of Nitro Compounds: It can also be formed as an intermediate in the reduction processes of other nitro compounds under specific conditions .
- Direct Nitrosation: Another method includes the direct nitrosation of phenolic compounds using nitrous acid or related reagents.
4-Nitrosophenol serves various applications across different fields:
- Intermediate in Synthesis: It is utilized as an intermediate in the synthesis of pharmaceuticals such as paracetamol and other aromatic compounds.
- Analytical Chemistry: The compound is employed in enzyme assays where it acts as a substrate for measuring enzyme activity through spectrophotometric methods.
- Metal Complexation Studies: Its ability to form complexes with metal ions makes it useful in coordination chemistry and catalysis .
Studies on the interactions of 4-nitrosophenol reveal its reactivity with various biomolecules and metal ions. For instance, it can bind to transition metals, forming stable complexes that may exhibit unique catalytic properties or serve as sensors for detecting metal ions in environmental samples . Furthermore, research indicates that 4-nitrosophenol can undergo photo
Several compounds share structural similarities with 4-nitrosophenol, each possessing unique properties:
| Compound Name | Structural Features | Notable Properties |
|---|---|---|
| 4-Nitrophenol | Nitro group at para position | Used extensively in chemical synthesis |
| 2-Nitrophenol | Nitro group at ortho position | Exhibits different reactivity patterns |
| Phenol | Hydroxyl group only | Less toxic; serves as a base compound |
| 4-Aminophenol | Amino group replacing nitro group | Lower toxicity; used in analgesics |
| Nitrobenzene | Nitro group on benzene ring | Used as a solvent and chemical precursor |
Uniqueness of 4-Nitrosophenol: Unlike its counterparts, 4-nitrosophenol's unique combination of both nitroso and hydroxyl functional groups allows it to participate in distinct
Physical Description
PelletsLargeCrystals; WetSolid
Color/Form
CRYSTALLIZES IN LIGHT BROWN LEAFLETS
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Melting Point
UNII
Related CAS
Metabolism Metabolites
PARTIALLY PURIFIED, UNTREATED RAT LIVER CYTOSOL CONTAINS AT LEAST 2 ENZYMES WHICH RAPIDLY REDUCE THE C-NITROSO CARCINOGENS, P-NITROSO-N,N-DIMETHYLANILINE, P-NITROSOPHENOL, & 2-NITROSO-1-NAPHTHOL, IN THE PRESENCE OF NADPH OR NADH AT PH 6-7.
Wikipedia
Methods of Manufacturing
PROBABLY BY REACTION OF PHENOL WITH NITROUS ACID
General Manufacturing Information
SP - indicates a substance that is identified in a proposed Significant New Use Rule.








